molecular formula C21H23N5O2S B2784152 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 886963-26-4

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2784152
CAS RN: 886963-26-4
M. Wt: 409.51
InChI Key: ZWOVHAXNBBGSFW-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization

  • Triazine derivatives are central to the development of various heterocyclic compounds due to their versatile reactivity. For instance, the synthesis of pyrimido[1,2‐a]benzimidazoles through the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate showcases the potential of triazine-based compounds for generating complex molecular architectures. These compounds have undergone further transformations, including methylation and hydrogenation, to yield a range of derivatives with diverse functional groups, illustrating the synthetic utility of triazine cores in organic chemistry (Troxler & Weber, 1974).

  • Another study explored the synthesis of 1,2,4-triazine derivatives, highlighting their relevance in creating compounds with potential biological activities. These syntheses involve condensation reactions and modifications of the triazine core, leading to variously substituted derivatives that could serve as key intermediates for further chemical transformations (El‐Barbary et al., 2005).

Potential Biological Activities

  • Research into novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural products such as visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These studies indicate the potential of triazine derivatives in developing new therapeutic agents with specific biological activities (Abu‐Hashem et al., 2020).

  • The antimicrobial activity of heterocyclic compounds incorporating the antipyrine moiety, synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, further exemplifies the application of triazine and related compounds in addressing microbial resistance. These compounds were evaluated for their effectiveness against various microorganisms, demonstrating the role of triazine derivatives in the development of new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-5-8-16(9-6-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-10-14(2)4-7-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOVHAXNBBGSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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